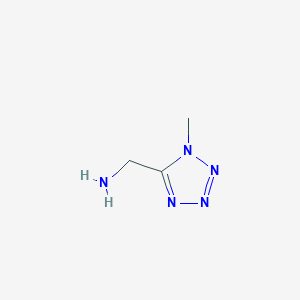![molecular formula C11H16N2OS B2456404 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide CAS No. 750599-06-5](/img/structure/B2456404.png)
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide (CTC) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of organic electronics, optoelectronics, and materials science. CTC is a derivative of thiophene, which is a five-membered heterocyclic ring containing sulfur. The unique structure of CTC makes it an attractive candidate for various applications, including solar cells, organic field-effect transistors, and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is not well understood. However, it is believed that the unique structure of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide allows it to interact with other molecules in a specific way. This interaction can lead to changes in the electronic properties of the molecule, which can be exploited for various applications.
Biochemical and physiological effects:
The biochemical and physiological effects of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide have not been extensively studied. However, it is believed that 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is not toxic and does not have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide in lab experiments include its unique structure, which allows for specific interactions with other molecules. This can be exploited for various applications, including organic electronics, optoelectronics, and materials science. The limitations of using 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide in lab experiments include the multi-step synthesis process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the study of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide. One direction is to further optimize the synthesis process to improve the yield and purity of the final product. Another direction is to explore the potential applications of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide in other fields, such as biomedicine and catalysis. Additionally, the mechanism of action of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide needs to be further studied to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide is a multi-step process that involves the reaction of 2-bromo-thiophene with hydrazine hydrate to form 2-hydrazino-thiophene. The resulting compound is then reacted with diethyl oxalate to form 2-oxo-2-(thiophen-2-yl)ethyl hydrazide. The final step involves the cyclization of the hydrazide to form 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide. The synthesis of 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has been extensively studied for its potential applications in organic electronics, optoelectronics, and materials science. In the field of organic electronics, 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide has been used as a building block for the synthesis of conjugated polymers and small molecules. These materials have been used to fabricate organic solar cells, organic field-effect transistors, and light-emitting diodes. 4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide-based materials have shown promising results in terms of their efficiency and stability.
Propriétés
IUPAC Name |
4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c12-13-11(14)10-7-8-5-3-1-2-4-6-9(8)15-10/h7H,1-6,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZNGIMIWYNIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C=C(S2)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2456326.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2456328.png)
![2-(3-methoxyphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2456330.png)
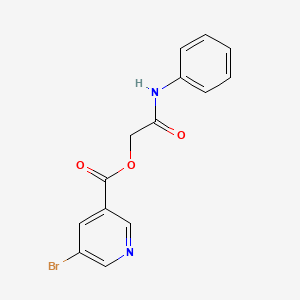
![6-Methoxy-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2456334.png)

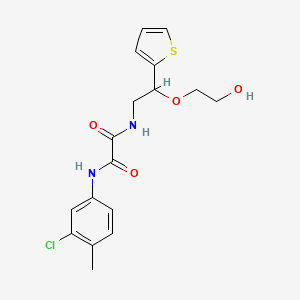
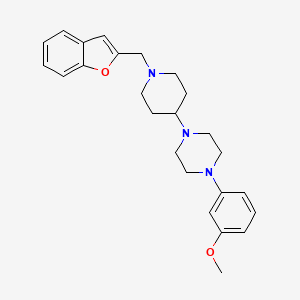
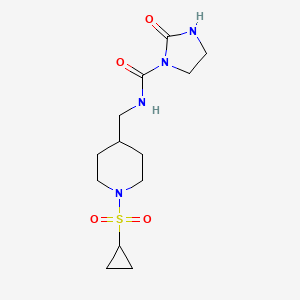
![N-{4-[(2-hydroxycyclohexyl)oxy]phenyl}acetamide](/img/structure/B2456341.png)
